![molecular formula C16H20O2S B12584065 [3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene CAS No. 646504-91-8](/img/structure/B12584065.png)
[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene is an organic compound that features a complex structure combining a cyclohexyl ring, a propene group, and a sulfonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the propene group. One common method involves the halogenation of prop-1-ene-1,3-sultone to obtain a halogenated intermediate, which is then subjected to an exchange reaction in the presence of a phase-transfer catalyst . This method is advantageous due to its simplicity, high safety, and low cost.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and exchange reactions, utilizing readily available raw materials and efficient catalysts to ensure high yield and purity. The process is designed to minimize byproducts and optimize reaction conditions for scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Ozone or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LAH).
Substitution: Bromine (Br2) with iron bromide (FeBr3) for bromination, nitric acid (HNO3) with sulfuric acid (H2SO4) for nitration.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, reduced cyclohexyl compounds, and oxidized sulfonyl derivatives.
Applications De Recherche Scientifique
[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of [3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, forming intermediates that interact with biological molecules. The sulfonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylcyclohexene: A simpler compound with a cyclohexyl ring and a methyl group, used as a reagent in organic synthesis.
Prop-1-ene-1,3-sultone: A precursor in the synthesis of sulfonyl derivatives, featuring a similar sulfonyl group.
Benzene Derivatives: Various substituted benzene compounds that undergo similar electrophilic aromatic substitution reactions.
Uniqueness
[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene is unique due to its combination of a cyclohexyl ring, a propene group, and a sulfonyl group attached to a benzene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for diverse applications in research and industry.
Propriétés
Numéro CAS |
646504-91-8 |
|---|---|
Formule moléculaire |
C16H20O2S |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
3-(2-methylidenecyclohexyl)prop-1-enylsulfonylbenzene |
InChI |
InChI=1S/C16H20O2S/c1-14-8-5-6-9-15(14)10-7-13-19(17,18)16-11-3-2-4-12-16/h2-4,7,11-13,15H,1,5-6,8-10H2 |
Clé InChI |
CNCQAIDLCNLLKN-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCCCC1CC=CS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine](/img/structure/B12583987.png)
![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12583998.png)
![Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate](/img/structure/B12584006.png)
![Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-](/img/structure/B12584013.png)

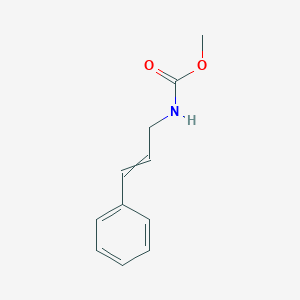
![5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine](/img/structure/B12584025.png)
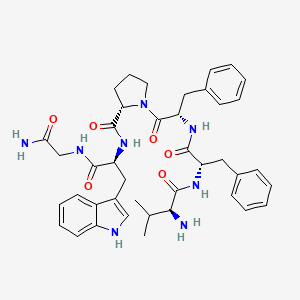
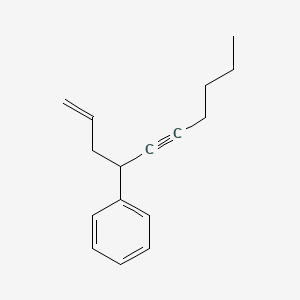
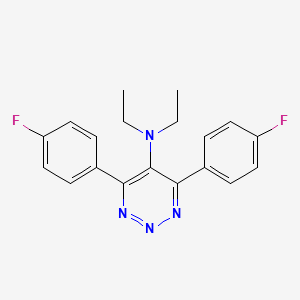
![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)
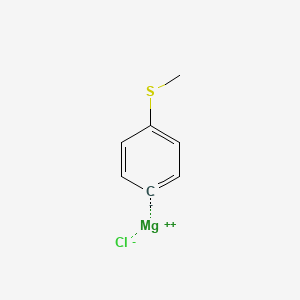

![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine](/img/structure/B12584072.png)
